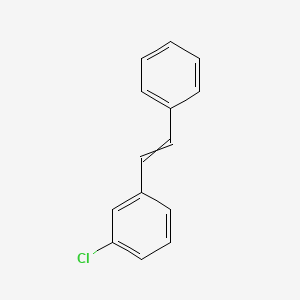
1-Chloro-3-(2-phenylethenyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-phenylethenyl)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild and functional group-tolerant conditions . Another method involves nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or sodium hydroxide (NaOH) are employed under high-temperature conditions.
Major Products:
Oxidation: Formation of benzaldehyde or acetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of phenyl-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-chloro-3-(2-phenylethenyl)benzene involves its interaction with various molecular targets. In nucleophilic aromatic substitution reactions, the compound undergoes an addition-elimination mechanism where the nucleophile adds to the aromatic ring, followed by the elimination of the leaving group . This process is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate formed during the reaction.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3-(2-phenylethenyl)benzene can be compared with other similar compounds such as:
Chlorobenzene: A simpler structure with only a chlorine substituent.
Styrene: Contains a phenylethenyl group but lacks the chlorine substituent.
1-Chloro-4-(2-phenylethenyl)benzene: Similar structure but with the chlorine atom in a different position on the benzene ring.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
CAS-Nummer |
24942-77-6 |
|---|---|
Molekularformel |
C14H11Cl |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-chloro-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |
InChI-Schlüssel |
LLSLQJAZJCNYQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















